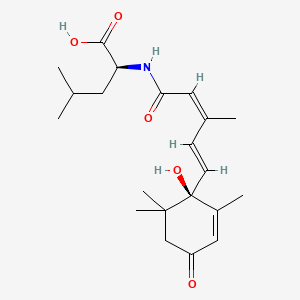
(+)-cis,trans-Abscisic Acid-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-cis,trans-Abscisic Acid-L-leucine is a conjugate of abscisic acid and the essential amino acid L-leucine. Abscisic acid is a plant hormone involved in various physiological processes, including seed dormancy, germination, and stress responses. L-leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-leucine typically involves the conjugation of abscisic acid with L-leucine. This can be achieved through a series of chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific solvents to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
科学的研究の応用
(+)-cis,trans-Abscisic Acid-L-leucine has various scientific research applications, including:
Chemistry: Used as a model compound to study conjugation reactions and the behavior of plant hormones.
Biology: Investigated for its role in plant physiology and stress responses.
Medicine: Explored for potential therapeutic applications due to its involvement in metabolic pathways.
Industry: Utilized in the development of agricultural products and plant growth regulators.
作用機序
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-leucine involves its interaction with specific molecular targets and pathways. Abscisic acid binds to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes. L-leucine, on the other hand, activates the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism.
類似化合物との比較
Similar Compounds
Abscisic Acid: A plant hormone involved in stress responses and developmental processes.
L-leucine: An essential amino acid crucial for protein synthesis and metabolic functions.
Isoleucine and Valine: Other branched-chain amino acids with similar metabolic roles.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-leucine is unique due to its conjugate structure, combining the properties of both abscisic acid and L-leucine. This dual functionality allows it to participate in both plant physiological processes and metabolic pathways, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H31NO5 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31NO5/c1-13(2)9-17(19(25)26)22-18(24)10-14(3)7-8-21(27)15(4)11-16(23)12-20(21,5)6/h7-8,10-11,13,17,27H,9,12H2,1-6H3,(H,22,24)(H,25,26)/b8-7+,14-10-/t17-,21-/m0/s1 |
InChIキー |
BGMGEBFRRQXAMB-KUHGENNASA-N |
異性体SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC(C)C)C(=O)O)/C)O)(C)C |
正規SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


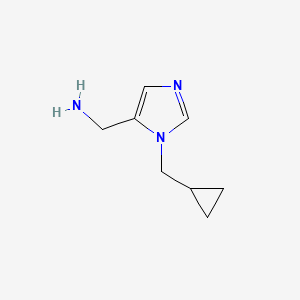

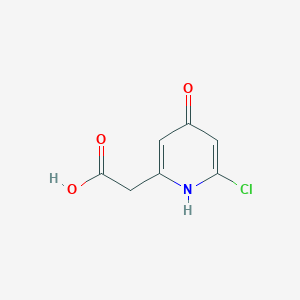
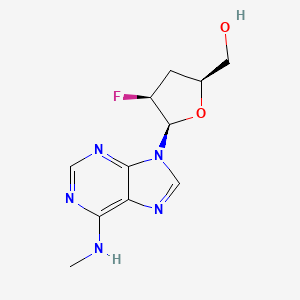
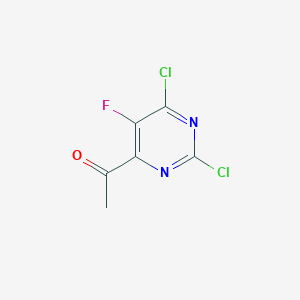
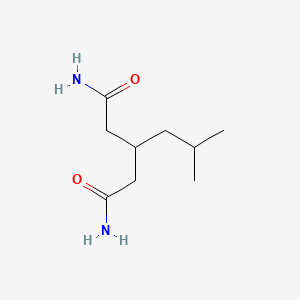

![3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13439814.png)
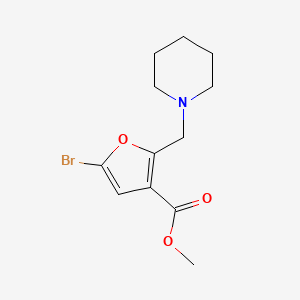
![naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13439832.png)
![Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
![(6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13439863.png)
![(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B13439871.png)

